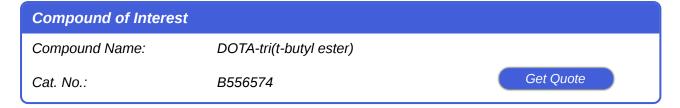


Application Notes and Protocols for DOTA-tri(t-butyl ester) Peptide Conjugation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of bifunctional chelators to peptides is a critical step in the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy.[1] **DOTA-tri(t-butyl ester)** is a widely utilized chelating agent for this purpose. Its three tert-butyl ester groups provide a strategic protection scheme, leaving a single carboxylic acid available for covalent coupling to a primary amine on a peptide, such as the N-terminus or a lysine side chain.[2] This selective protection prevents unwanted side reactions and allows for controlled conjugation.[2] The tert-butyl esters are acid-labile and can be efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final DOTA-peptide conjugate ready for radiolabeling.[2] This document provides detailed protocols for the conjugation of **DOTA-tri(t-butyl ester)** to peptides, including both solid-phase and solution-phase methods, followed by deprotection and purification.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the conjugation of **DOTA-tri(t-butyl ester)** to peptides, compiled from various sources.



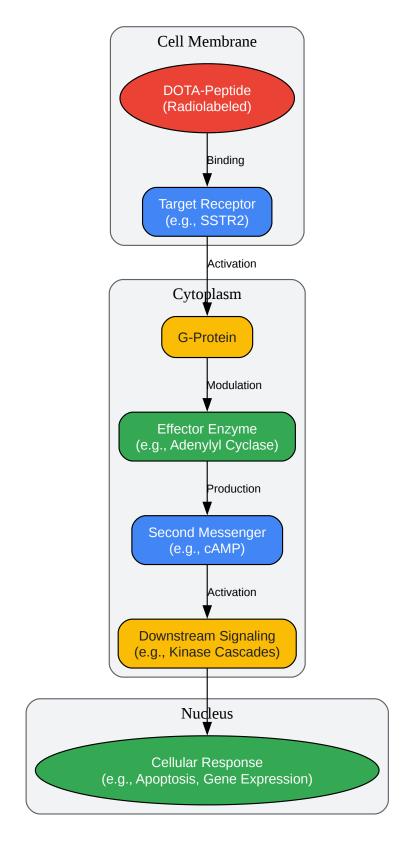
Parameter	Value/Range	Reference
Conjugation Reagents (Molar Equivalents)		
DOTA-tri(t-butyl ester)	2.5 - 4.0 eq	[1][3]
HBTU / HATU	2.45 - 3.9 eq	[1][3][4]
DIPEA	5.0 - 15.0 eq	[1][3]
Reaction Conditions		
Activation Time	~2 min	[1]
Conjugation Time	60 min - 16 h	[1][3]
Cleavage and Deprotection		
Reagent	TFA/TIS/H ₂ O (95:2.5:2.5)	[1][3]
Time	3 h	[1]
Purification		
Method	Semi-preparative HPLC	[1]
Column	Reversed-phase C18	[1]

Experimental Workflow









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